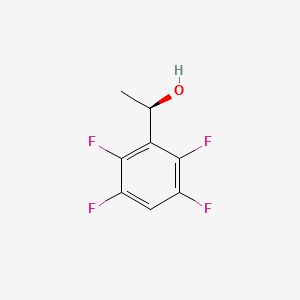

(R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18227802

Molecular Formula: C8H6F4O

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F4O |

|---|---|

| Molecular Weight | 194.13 g/mol |

| IUPAC Name | (1R)-1-(2,3,5,6-tetrafluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H6F4O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3/t3-/m1/s1 |

| Standard InChI Key | KSGLXMCBJYLAFD-GSVOUGTGSA-N |

| Isomeric SMILES | C[C@H](C1=C(C(=CC(=C1F)F)F)F)O |

| Canonical SMILES | CC(C1=C(C(=CC(=C1F)F)F)F)O |

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s structure features a tetrafluorophenyl group substituted at the 2, 3, 5, and 6 positions of the benzene ring, with a hydroxymethyl (-CHOH) group at the 1-position. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which can exhibit divergent biological and chemical behaviors. Fluorine atoms, being highly electronegative, induce strong electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.13 g/mol |

| CAS Number | 1867823-16-2 |

| Purity Specifications | ≥97% (HPLC) |

| Storage Conditions | Cool, dry environment |

Spectroscopic Characterization

19F Nuclear Magnetic Resonance (NMR):

The fluorine atoms produce distinct signals in 19F NMR. For analogous tetrafluorophenyl compounds, resonances typically appear between δ -138 ppm and -145 ppm, reflecting the para-fluorine substituents’ electronic environment . The meta-fluorines (2,5-positions) often resonate upfield due to reduced deshielding.

1H and 13C NMR:

The hydroxymethyl group’s protons resonate near δ 4.8–5.2 ppm as a quartet, split by coupling with the adjacent chiral carbon and fluorine atoms. The aromatic protons, if present in partially fluorinated analogs, are typically absent in this compound due to full fluorination . The carbonyl carbon in related acetylated derivatives appears at δ 210 ppm, but in this alcohol, the hydroxyl-bearing carbon resonates near δ 65–70 ppm .

Infrared (IR) Spectroscopy:

A broad O-H stretch near 3300 cm and C-F stretches between 1100–1250 cm are characteristic. The absence of carbonyl peaks (e.g., 1700 cm) confirms the alcohol functionality over ketone derivatives .

Synthesis and Enantioselective Preparation

Friedel-Crafts and Nucleophilic Aromatic Substitution

While direct synthesis methods for (R)-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol are sparsely documented, analogous fluorinated alcohols are synthesized via two primary routes:

Asymmetric Synthesis

Enantioselective production of the (R)-enantiomer likely employs chiral catalysts or resolving agents. Kinetic resolution using lipases or transition-metal complexes (e.g., Ru-BINAP) could achieve high enantiomeric excess (ee). For instance, enzymatic acylation of racemic mixtures selectively modifies one enantiomer, enabling chromatographic separation.

Reactivity and Functionalization

Oxidation and Reduction

The secondary alcohol undergoes oxidation to form 1-(2,3,5,6-tetrafluorophenyl)ethanone, a reaction mediated by Jones reagent (CrO/HSO) or Swern conditions ((COCl)/DMSO). Conversely, reduction of the ketone precursor with NaBH or LiAlH yields the alcohol, though stereochemical control requires chiral auxiliaries .

Electrophilic Aromatic Substitution

Industrial and Research Applications

Pharmaceutical Intermediates

(R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its chiral center is critical for producing enantiopure active pharmaceutical ingredients (APIs) with reduced off-target effects .

Liquid Crystals and Polymers

The compound’s rigid, fluorinated structure enhances thermal stability and dielectric anisotropy, making it suitable for liquid crystal displays (LCDs). Copolymerization with fluorinated acrylates yields materials with low surface energy for waterproof coatings.

Future Directions

-

Enantioselective Catalysis: Developing cost-effective asymmetric hydrogenation methods could streamline large-scale production.

-

Structure-Activity Relationships (SAR): Systematic modification of fluorine positions and stereochemistry will elucidate pharmacophore requirements.

-

Green Chemistry: Solvent-free reactions or biocatalytic routes may reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume